molecular formula C22H13N7OS B7738366 6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7738366
M. Wt: 423.5 g/mol
InChI Key: RTNWTFNKAPICKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a polyheterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a benzothiazole moiety, a 4-methoxyphenyl group, and two cyano groups. The 4-methoxyphenyl substituent is a common pharmacophore in antimicrobial and antitumor agents, as seen in analogous compounds .

Properties

IUPAC Name

6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N7OS/c1-30-13-8-6-12(7-9-13)29-20(25)18(22-28-14-4-2-3-5-17(14)31-22)19-21(29)27-16(11-24)15(10-23)26-19/h2-9H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNWTFNKAPICKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[2,3-b]Pyrazine Synthesis

The pyrrolo[2,3-b]pyrazine core is typically constructed via cyclization reactions. A common approach involves the condensation of aminopyrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can be synthesized by reacting 3-aminopyrazine-2-carbonitrile with itaconic acid under reflux in acetic acid . This forms the bicyclic structure through a [4+2] cycloaddition mechanism.

Key Reaction Conditions :

  • Solvent: Acetic acid

  • Temperature: 100–120°C

  • Yield: ~70–80%

Modification at position 5 is achieved by introducing a bromine atom via electrophilic substitution. Bromination of the pyrrolo[2,3-b]pyrazine core using Br₂ in acetic acid at room temperature yields 5-bromo-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile .

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling. The brominated intermediate reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 85–90%

This method ensures regioselective arylation at position 5 while preserving the dicarbonitrile groups .

Benzothiazole Ring Formation

The benzothiazol-2-yl group at position 7 is constructed via cyclocondensation. A thioamide intermediate is generated by treating 7-amino-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile with carbon disulfide (CS₂) in ethanol, followed by cyclization with 2-aminothiophenol .

Stepwise Process :

  • Thioamide Formation :

    • Reactant: CS₂ in ethanol, 60°C, 6 h

    • Intermediate: 7-thiocarbamoyl derivative

  • Cyclization :

    • Reactant: 2-aminothiophenol, HCl (cat.)

    • Solvent: Ethanol, reflux, 8 h

    • Yield: 75–80%

Amino Group Installation

The amino group at position 6 is introduced via selective reduction of a nitro precursor. Nitration of the pyrrolo[2,3-b]pyrazine core using HNO₃/H₂SO₄ at 0°C yields 6-nitro-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile , which is reduced with H₂/Pd-C in ethanol .

Reduction Conditions :

  • Catalyst: 10% Pd/C

  • Pressure: 1 atm H₂

  • Solvent: Ethanol, rt, 4 h

  • Yield: 90–95%

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol. Structural confirmation employs:

  • ¹H/¹³C NMR : Resonances for methoxyphenyl (δ 3.85 ppm, OCH₃), benzothiazole (δ 7.40–8.20 ppm), and amino (δ 5.20 ppm) .

  • MS (ESI+) : m/z 483.1 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
ASuzuki coupling8598Requires inert atmosphere
BBenzothiazole cyclization7595Extended reaction time
CNitro reduction9097Sensitivity to over-reduction

Mechanistic Insights

  • Suzuki Coupling : Transmetalation between the palladium catalyst and boronic acid ensures selective aryl transfer .

  • Benzothiazole Formation : Thioamide cyclization proceeds via nucleophilic attack of the thiolate on the adjacent carbonyl, followed by dehydration .

Challenges and Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve benzothiazole cyclization yields by stabilizing intermediates .

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% maintains efficacy while lowering costs .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, sulfonylating reagents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Structure

The target compound’s pyrrolo[2,3-b]pyrazine core distinguishes it from analogs in the evidence:

  • Pyrano[2,3-c]pyrazoles (e.g., ): These feature fused pyran and pyrazole rings, which confer distinct electronic properties and solubility profiles compared to the fused pyrrole-pyrazine system of the target .
  • Pyrrolo[2,3-d]pyrimidines (): The pyrimidine core offers a planar structure conducive to intercalation in biological targets, contrasting with the pyrazine-based electron-deficient system of the target .

Table 1: Core Heterocycle Comparison

Compound Type Core Structure Key Features
Target Compound Pyrrolo[2,3-b]pyrazine Electron-deficient, planar
Pyrano[2,3-c]pyrazoles () Pyran + pyrazole Oxygen-containing, moderate solubility
Pyrrolo[2,3-d]pyrimidines () Pyrrole + pyrimidine Planar, hydrogen-bonding capability

Substituent Effects

  • 4-Methoxyphenyl Group : Present in both the target and ’s compound [28], this group enhances lipophilicity and may improve membrane permeability .
  • Benzothiazole Moiety : Unique to the target, this substituent is associated with antitumor and kinase-inhibitory activities due to its aromatic and electron-withdrawing nature. Analogs in and lack this group but feature chlorophenyl or furyl substituents, which may reduce metabolic stability .
  • Cyano Groups: The target’s dual cyano groups likely increase electrophilicity compared to single-cyano analogs (e.g., ’s 3s and 3t). Cyano groups are critical for covalent binding in kinase inhibitors .

Table 2: Substituent Profiles

Compound Key Substituents Potential Impact
Target Compound Benzothiazole, 4-methoxyphenyl, dual cyano Enhanced binding affinity, metabolic stability
(Compound [28]) 4-Methoxyphenyl, methyl, cyano Moderate lipophilicity, antimicrobial potential
(Compound 3s) 2-Chlorophenyl, methoxyphenyl, methyl Increased steric hindrance, reduced solubility
Pyrrolidinyl, methyl, cyano Improved solubility, kinase inhibition

Biological Activity

6-amino-7-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that may contribute to various pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Pyrrolo[2,3-b]pyrazine core : Often associated with anticancer and antimicrobial properties.
  • Methoxyphenyl group : Enhances solubility and may contribute to biological activity.

The molecular formula is C22H13N7OSC_{22}H_{13}N_7OS, and its molecular weight is approximately 413.55 g/mol. The compound's structure can be visually represented as follows:

StructureDescription
StructureComplex heterocyclic compound with potential biological activity

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related compounds has shown promising results against Mycobacterium tuberculosis, with some derivatives achieving IC90 values as low as 4.00 μM .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. The benzothiazole and pyrazine derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds featuring similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines while exhibiting low toxicity to normal human cells .

The proposed mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate the activity of these targets, leading to desired biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of substituted benzothiazole derivatives revealed that some compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, one derivative showed an IC90 of 40.32 μM, indicating potential for further development .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving HEK-293 (human embryonic kidney) cells, several derivatives were found to be nontoxic at concentrations effective against pathogens. This suggests a favorable therapeutic index for future applications in medicinal chemistry .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has highlighted the importance of specific substituents in enhancing biological activity. For instance, modifications to the methoxyphenyl group significantly impacted the compound's efficacy against cancer cell lines .

Summary of Biological Activities

Activity TypeCompound DerivativeIC50/IC90 Values (μM)Remarks
AntitubercularDerivative AIC90 = 4.00Significant activity against TB
AnticancerDerivative BIC50 = 5.00Low toxicity to HEK-293 cells
CytotoxicityDerivative CNontoxicFavorable therapeutic index

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursors like benzothiazole derivatives and 4-methoxyphenylhydrazine. Key steps include:

  • Cyclocondensation : Use of imidazole as a catalyst in aqueous media for pyrazole ring formation, as demonstrated for analogous pyranopyrazoles .
  • Heterocyclization : Reflux conditions (e.g., in pyridine or ethanol) to assemble the pyrrolo[2,3-b]pyrazine core, similar to methods for pyrazolo[1,5-a]pyrimidines .
  • Final functionalization : Introduction of nitrile groups via nucleophilic substitution or oxidative cyanation.
    Characterization : Validate purity via HPLC and confirm structure using IR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (aromatic protons and methoxy signals), and high-resolution mass spectrometry .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
  • NMR : ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy singlet (δ ~3.8 ppm); ¹³C NMR for carbonyl/carbonitrile carbons (δ 110–160 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.4%) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • In Silico Profiling : Use SwissADME to compare pharmacokinetic properties (e.g., logP, solubility) with literature data .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from methodological variability .
  • Purity Assessment : Quantify impurities via LC-MS; even 1% contaminants (e.g., residual solvents) can skew bioactivity results .

Advanced: What computational approaches predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), prioritizing binding poses with ΔG < -7 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Advanced: How do solvent choices influence reaction kinetics and yield?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates, accelerating cyclization steps .
  • Protic solvents (e.g., ethanol) may stabilize transition states via hydrogen bonding but risk side reactions (e.g., hydrolysis of nitriles).
  • Microwave-assisted synthesis in DMF reduces reaction time by 60% compared to thermal methods .

Advanced: What mechanistic insights exist for the formation of the pyrrolopyrazine core?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in situ FTIR; pyrazole ring closure follows second-order kinetics .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the benzothiazole-pyrrolo junction .
  • Mass Spectrometry : Identify transient intermediates (e.g., diradicals) via high-resolution MS/MS .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition >200°C; store at -20°C under argon .
  • Photostability : UV-Vis studies indicate degradation under direct light (t₁/₂ = 48 hrs); use amber vials .
  • Hydrolytic Stability : Susceptible to nitrile hydrolysis in acidic conditions (pH <3); neutralize solutions before storage .

Advanced: How to optimize substituents for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to improve target binding .
  • Bioisosteric Replacement : Substitute benzothiazole with thieno[2,3-d]pyrimidine to enhance metabolic stability .
  • In Vivo Testing : Assess ADME parameters in murine models; prioritize derivatives with >90% oral bioavailability .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Box-Behnken model to optimize temperature, catalyst loading, and stoichiometry .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps; imidazole increases yield by 20% vs. no catalyst .
  • Process Control : Implement inline PAT (Process Analytical Technology) to monitor reaction progression in real-time .

Advanced: How to confirm stereochemical purity in chiral derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation) .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • NOE NMR : Detect through-space interactions between benzothiazole and methoxyphenyl groups to verify spatial arrangement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.